molecular formula C7H5BrF3NO B1294252 3-Bromo-5-(trifluoromethoxy)aniline CAS No. 914636-35-4

3-Bromo-5-(trifluoromethoxy)aniline

Cat. No.: B1294252
CAS No.: 914636-35-4
M. Wt: 256.02 g/mol
InChI Key: GJUHRBPRJGNGFH-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5BrF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and trifluoromethoxy groups

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , a type of chemical reaction where two carbon atoms are joined together. This suggests that 3-Bromo-5-(trifluoromethoxy)aniline may interact with its targets by forming new carbon-carbon bonds.

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it may be involved in the synthesis of complex organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.

Result of Action

Given its use in suzuki–miyaura coupling reactions , it can be inferred that this compound may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(trifluoromethoxy)aniline plays a crucial role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving free radical bromination and nucleophilic substitution

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior, which is crucial for understanding its potential therapeutic applications and toxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s mechanism of action involves complex biochemical pathways that are essential for its role in research and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for determining its role in cellular processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-5-(trifluoromethoxy)aniline typically involves the bromination of 5-(trifluoromethoxy)aniline. One common method includes the use of bromine or a bromine source in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as nitration, reduction, and bromination, followed by purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines .

Scientific Research Applications

3-Bromo-5-(trifluoromethoxy)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)aniline
  • 3-Chloro-5-(trifluoromethoxy)aniline
  • 3-Fluoro-5-(trifluoromethoxy)aniline

Uniqueness

3-Bromo-5-(trifluoromethoxy)aniline is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUHRBPRJGNGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650433
Record name 3-Bromo-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-35-4
Record name 3-Bromo-5-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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